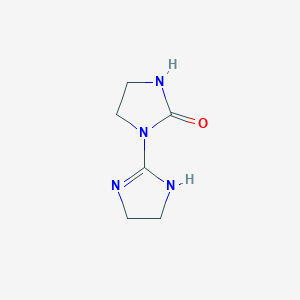

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one

Description

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one |

InChI |

InChI=1S/C6H10N4O/c11-6-9-3-4-10(6)5-7-1-2-8-5/h1-4H2,(H,7,8)(H,9,11) |

InChI Key |

YIGONGPOKOGCEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, scalable | Requires halogenated precursors | 70–85% |

| Cyclization with POCl₃ | Broad substrate scope | Harsh conditions, long reaction times | 55–65% |

| BEMP-Catalyzed Cyclization | Mild conditions, rapid kinetics | Sensitivity to moisture | 90–95% |

One-Pot Synthesis from Propargylic Amines

A streamlined protocol combines propargylic amines and isocyanates in a single step:

- Reagents : Propargylic amine, phenyl isocyanate, BEMP (5 mol%), acetonitrile.

- Conditions : Stirring at room temperature for 1 hour.

- Yield : Quantitative (isolated as white solid).

- Eliminates intermediate purification.

- Tolerates diverse functional groups (e.g., esters, halides).

Acid-Catalyzed Reactions (Alternative Pathway)

While less common, acid-mediated cyclization of (2,2-diethoxyethyl)ureas has been reported:

- Reagents : (2,2-Diethoxyethyl)ureas, hydrochloric acid (HCl).

- Conditions : Reflux in ethanol for 8–12 hours.

- Yield : 40–50%.

Note : This method is less efficient for the target compound but highlights the reactivity of ureas in forming imidazolidinone cores.

Summary of Key Findings

- Catalytic Efficiency : BEMP-catalyzed methods achieve near-quantitative yields under ambient conditions, making them industrially viable.

- Structural Confirmation : X-ray crystallography and NMR spectroscopy validate the product’s regiochemistry.

- Scalability : Nucleophilic substitution and one-pot syntheses are preferred for large-scale production due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.

Substitution: Substitution reactions can introduce new substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents.

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Imidazole: A simpler heterocyclic compound with a similar ring structure.

Imidazolidinone: Another related compound with a different functional group arrangement.

Benzimidazole: A fused ring system with benzene and imidazole rings.

Uniqueness

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one has the molecular formula and a molecular weight of 142.17 g/mol. The compound features a unique imidazolidine core that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.17 g/mol |

| CAS Number | Not specified |

| SMILES | C1CN=C(N1)N2CCNC2=O |

Synthesis

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one typically involves the reaction of imidazole derivatives with appropriate reagents under controlled conditions. The synthetic routes can vary, but they often include cyclization steps that form the imidazolidine structure.

Antihypertensive Effects

Research indicates that derivatives of 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one exhibit significant antihypertensive properties. A study evaluated several analogs for their affinity towards imidazoline binding sites (IBS) and adrenergic receptors. Compounds with high affinities for IBS and alpha(2) adrenergic receptors showed promising results in lowering mean arterial blood pressure (MAP) in spontaneously hypertensive rats .

Key Findings:

- Compounds with structural modifications to the imidazolidine core exhibited varying levels of antihypertensive activity.

- The most active compounds were identified as those with high affinities for IBS.

Antiprotozoal Activity

Recent studies have assessed the antiprotozoal activity of related imidazole compounds. The biological evaluation included in vitro assays against protozoan parasites, where certain derivatives demonstrated effective inhibition at low concentrations (EC50 values). These findings suggest a potential application in treating protozoal infections .

The mechanism by which 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one exerts its biological effects is primarily linked to its interaction with specific receptors:

- Imidazoline Receptors: These receptors are involved in regulating blood pressure and cardiovascular functions. The binding affinity to IBS suggests a role in modulating sympathetic nervous system activity.

- Adrenergic Receptors: Interaction with alpha(2) adrenergic receptors further supports its antihypertensive effects by promoting vasodilation and reducing heart rate.

Case Studies

- Antihypertensive Study: A comprehensive evaluation was conducted on a series of imidazolidine derivatives to assess their cardiovascular effects. The study revealed that compounds with enhanced binding to IBS significantly lowered MAP in animal models .

- Antiprotozoal Screening: A series of analogs were synthesized and tested for their antiprotozoal activity against various strains. The results highlighted the importance of structural diversity in enhancing biological efficacy .

Q & A

Q. What are the established synthetic routes for 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one, and how do reaction conditions influence yield?

A base-promoted, transition-metal-free method enables the synthesis of imidazolidinone derivatives via cyclization of amidines and ketones. Substrate selection significantly impacts yields, as demonstrated by varying alkyl/aryl substituents (see Table 1). For example:

- Linear alkyl chains (e.g., n-C4H9) yield up to 80% due to favorable steric and electronic effects.

- Bulkier substituents (e.g., iso-C3H7) reduce yield (61% ) due to hindered cyclization .

Optimization Tips : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity.

Table 1 : Selected Substrates and Yields

| Entry | R1 | R2 | Yield (%) |

|---|---|---|---|

| 1 | C2H5 | CH3 | 68 |

| 4 | n-C4H9 | CH3 | 80 |

| 11 | Ph | CH3 | 85 |

Q. What safety protocols are recommended for handling imidazolidinone derivatives in the lab?

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) to avoid inhalation of dust or aerosols.

- Skin/eye protection : Wear nitrile gloves and safety goggles.

- Ventilation : Conduct reactions in fume hoods with negative pressure .

Q. How is structural characterization of this compound performed?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- NMR spectroscopy : Confirm substitution patterns using H (δ 2.5–3.5 ppm for imidazoline protons) and C NMR (δ 160–170 ppm for carbonyl groups).

- HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the imidazolidinone core influence biological activity?

- Aryl groups (e.g., phenyl) enhance binding to enzymes like cyclooxygenase-2 (COX-2) due to π-π stacking, as seen in anti-inflammatory analogs .

- Hydrophilic substituents (e.g., hydroxyl) improve solubility but may reduce membrane permeability.

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions before synthesizing derivatives .

Q. How can contradictions in synthetic yield data be resolved?

Discrepancies in yields (e.g., 61% vs. 85% for similar substrates) may arise from:

Q. What theoretical frameworks guide the design of imidazolidinone-based catalysts?

Q. How can imidazolidinone derivatives be functionalized for pharmaceutical applications?

- Hydrazine derivatives : React with hydrazine hydrochloride to form hydrazinyl-imidazoles, enabling further substitution (e.g., antimicrobial agents) .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) .

Data Contradiction Analysis

Q. Why do crystal structures of similar imidazolidinones show varying hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.